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Technical Support Center: ARRY-371797 Clinical
Trial Data Interpretation
This technical support center provides guidance for researchers, scientists, and drug

development professionals interpreting the conflicting data from the Phase 2 and Phase 3

clinical trials of ARRY-371797 (also known as PF-07265803) for the treatment of Lamin A/C

(LMNA)-related dilated cardiomyopathy (DCM).

Frequently Asked Questions (FAQs)
Q1: What is the primary conflict between the Phase 2 and Phase 3 trial results for ARRY-
371797?

A1: The core conflict lies in the efficacy outcomes. The Phase 2 open-label trial

(NCT02057341) showed promising results, suggesting that ARRY-371797 improved functional

capacity and reduced cardiac biomarkers in 12 patients with LMNA-related DCM.[1][2][3]

Specifically, at 12 weeks, there was a mean increase in the 6-minute walk test (6MWT)

distance and a notable decline in NT-proBNP concentrations.[1][4] However, the larger,

randomized, double-blind, placebo-controlled Phase 3 trial (REALM-DCM, NCT03439514)

involving 77 patients was terminated early for futility.[5][6][7] The trial failed to show a

significant difference between the ARRY-371797 and placebo groups for its primary endpoint,

the change in 6MWT distance at 24 weeks, or for any secondary endpoints.[5][8][9]
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Q2: What is the proposed mechanism of action for ARRY-371797?

A2: ARRY-371797 is a potent and selective oral inhibitor of the p38α mitogen-activated protein

kinase (MAPK) pathway.[3][7][10] In the context of LMNA-related DCM, it is hypothesized that

mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK

pathway.[3][5] This activation is believed to contribute to adverse cardiac remodeling,

cardiomyocyte apoptosis, and decreased contractility.[3] By selectively inhibiting p38α MAPK,

ARRY-371797 was intended to mitigate these downstream pathological effects.[3][11]

Q3: What were the key design differences between the Phase 2 and Phase 3 trials?

A3: The trial designs had several critical differences that likely contributed to the conflicting

outcomes:

Study Design: The Phase 2 study was an open-label, non-randomized trial, which can be

susceptible to bias and placebo effects.[5] The Phase 3 study was a more rigorous

randomized, double-blind, placebo-controlled trial, considered the gold standard for

assessing efficacy.[5][8]

Sample Size: The Phase 2 trial was very small, with only 12 patients.[1][4] The Phase 3 trial

was significantly larger, enrolling 77 patients, providing greater statistical power.[5]

Primary Endpoint Timing: The primary endpoint for the Phase 2 trial was assessed at 12

weeks[1][3], while the Phase 3 primary endpoint was assessed at 24 weeks.[5][8]

Q4: How did the primary and secondary efficacy outcomes compare quantitatively?

A4: The quantitative data shows a stark contrast. In Phase 2, patients experienced a mean

increase of 69 meters in the 6MWT distance at week 12.[1] In the Phase 3 trial, the median

difference in 6MWT distance between the ARRY-371797 group and the placebo group at week

24 was only 4.9 meters, which was not statistically significant.[5][8][9] Similarly, while Phase 2

showed a median NT-proBNP concentration decline from 1409 pg/mL to 848 pg/mL at week

12[1][4], the Phase 3 trial found no significant difference in the change of NT-proBNP levels

between the treatment and placebo groups.[5][8]

Q5: Were there any safety concerns that led to the discontinuation of the Phase 3 trial?
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A5: No. The decision to discontinue the REALM-DCM Phase 3 trial and the development of

ARRY-371797 was based on the interim futility analysis, which indicated the trial was unlikely

to meet its primary endpoint.[7] The discontinuation was not due to any new or significant

safety concerns.[7][8] In both phases, the treatment was generally well-tolerated.[2][10]

Data Presentation: Comparative Trial Summary
Table 1: Clinical Trial Design and Patient Demographics

Parameter Phase 2 (NCT02057341)
Phase 3 (REALM-DCM,
NCT03439514)

Study Design Open-label, non-randomized[5]
Randomized, double-blind,

placebo-controlled[5][8]

Number of Patients 12[1]
77 (40 ARRY-371797, 37

Placebo)[5]

Dosage
100 mg or 400 mg twice

daily[1][3]
400 mg twice daily[5][8]

Primary Endpoint

Change from baseline in

6MWT distance at 12 weeks[1]

[3]

Change from baseline in

6MWT distance at 24 weeks[5]

[8]

Patient Population NYHA Class II-IIIA[1] NYHA Class II/III[5]

Mean Age (years) ~51 (in LTE study)[10] ~53 (median)[12]

Table 2: Key Efficacy Outcomes
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Efficacy Endpoint
Phase 2 Result (at Week
12)

Phase 3 Result (at Week
24)

Change in 6MWT Distance Mean increase of 69 m[1]
Median difference vs. Placebo:

4.9 m (p=0.82)[5][8]

Change in NT-proBNP
Median decline from 1409 to

848 pg/mL[1][4]

Median difference vs. Placebo:

-339.4 pg/mL (p=0.17)[5][8]

KCCQ-PLS Trend toward improvement[1]
Median difference vs. Placebo:

2.4 (p=0.54)[5][8]

KCCQ-TSS Trend toward improvement[1]
Median difference vs. Placebo:

5.3 (p=0.48)[5][8]

LVEF Stable[1]

Median change: +1.9%

(ARRY-371797) vs. -0.8%

(Placebo)[13]

6MWT: 6-Minute Walk Test; KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical

Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom

Score; LVEF: Left Ventricular Ejection Fraction.

Experimental Protocols
1. 6-Minute Walk Test (6MWT) The 6MWT is an assessment of functional capacity. Participants

were instructed to walk on a flat, hard surface for a duration of 6 minutes, and the total distance

covered was measured in meters.[14][15] This test was performed at baseline and at specified

follow-up visits (e.g., week 12 in Phase 2, week 24 in Phase 3).[1][8]

2. N-terminal pro-B-type natriuretic peptide (NT-proBNP) Measurement Blood samples were

collected from participants to measure the concentration of NT-proBNP, a key biomarker for

heart failure severity.[1] Concentrations were measured in picograms per milliliter (pg/mL) at

baseline and subsequent study visits to assess changes over time.

3. Kansas City Cardiomyopathy Questionnaire (KCCQ) The KCCQ is a self-administered, 23-

item questionnaire that measures a patient's perception of their health status, including

physical limitations, symptoms, and quality of life.[1] Scores were calculated for various
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domains, such as the Physical Limitation Score and the Total Symptom Score, to quantify

changes from baseline.[5][8]
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Caption: p38 MAPK signaling cascade targeted by ARRY-371797.
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Comparison of Phase 2 and Phase 3 Trial Workflows

Phase 2 (NCT02057341) Phase 3 (REALM-DCM)

Enrollment (n=12)

Open-Label ARRY-371797
(100mg or 400mg BID)

Primary Endpoint Analysis
(12 Weeks)

Positive Outcome:
Improved 6MWT, Lower NT-proBNP

Enrollment (n=77)

Randomization (1:1)

Double-Blind ARRY-371797
(400mg BID) Double-Blind Placebo

Interim Futility Analysis

Primary Endpoint Analysis
(24 Weeks)

Negative Outcome:
No significant difference vs. Placebo

Click to download full resolution via product page

Caption: Contrasting workflows of the open-label Phase 2 and placebo-controlled Phase 3

trials.
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Logical Flow of ARRY-371797 Trial Outcomes
Hypothesis:

p38 MAPK inhibition is beneficial
in LMNA-related DCM

Phase 2 Trial
Small, Open-Label Design

Promising Results:
Signal of Efficacy Detected

Decision:
Proceed to larger, more rigorous trial

Potential Factors:
- Placebo Effect

- Patient Selection Bias
- Small Sample Size

Phase 3 Trial (REALM-DCM)
Large, Randomized, Placebo-Controlled

Disappointing Results:
No Efficacy vs. Placebo

Conclusion:
Futility & Program Discontinuation

Key Differences:
- Blinding

- Control Group
- Larger Population

Click to download full resolution via product page

Caption: From promising hypothesis to the futility conclusion of the ARRY-371797 program.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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